molecular formula C10H9F2N3 B12092842 3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline

3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline

Cat. No.: B12092842
M. Wt: 209.20 g/mol
InChI Key: YVYJKGWVDBCMHD-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(1H-imidazol-2-ylmethyl)aniline is a fluorinated aniline derivative featuring a 3,4-difluoro-substituted aromatic ring and an N-bound 1H-imidazol-2-ylmethyl group. This compound is of interest in medicinal chemistry and materials science due to its unique structural features.

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline

InChI

InChI=1S/C10H9F2N3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14)

InChI Key

YVYJKGWVDBCMHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC2=NC=CN2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline typically involves the reaction of 3,4-difluoroaniline with an imidazole derivative. One common method is the nucleophilic substitution reaction where 3,4-difluoroaniline reacts with 2-chloromethylimidazole under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(1H-imidazol-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.

    Substitution: The difluoroaniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the difluoroaniline ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of imidazole compounds exhibit promising activity against a range of pathogens. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans with varying degrees of effectiveness.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameMIC (μg/mL)Target Pathogen
3,4-Difluoro-N-(1H-imidazol-2-ylmethyl)anilineTBDTBD
1,2,4-Triazole Derivative0.0156Candida albicans
Quinolone-Triazole Hybrid0.125–8Escherichia coli

Cancer Research
In addition to its antimicrobial properties, 3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline is being explored for its anticancer potential. The imidazole moiety can interact with biological targets involved in cancer progression, potentially leading to the development of novel anticancer therapies.

Biological Studies

Biochemical Probes
This compound serves as a biochemical probe in studies aimed at understanding enzyme interactions and receptor activities. The presence of fluorine atoms enhances its reactivity and binding affinity to various biological targets, making it suitable for detailed mechanistic studies.

Case Study: Enzyme Inhibition
A study focusing on the inhibition of specific enzymes demonstrated that derivatives of imidazole compounds could effectively modulate enzyme activity. For example, docking studies revealed that certain structural features are crucial for binding affinity and inhibitory effects on enzymes involved in metabolic pathways.

Materials Science

Development of New Materials
The unique structure of 3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline positions it as a candidate for developing advanced materials with specific electronic or optical properties. Its potential applications include organic electronics and sensors.

Table 2: Material Properties and Applications

PropertyApplication Area
Electronic conductivityOrganic semiconductors
Optical propertiesPhotonic devices
Chemical stabilityCoatings and polymers

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or active sites of enzymes, modulating their activity. The difluoroaniline group may enhance the compound’s binding affinity and specificity through electronic effects. Pathways involved include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight Substituents on Aniline N-Substituent Key Features
Target Compound C₁₀H₉F₂N₃ 221.20 3,4-difluoro 1H-imidazol-2-ylmethyl High polarity (imidazole), strong EWGs
3-Fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline C₁₁H₁₂FN₃ 205.23 3-fluoro, 5-methyl 1H-imidazol-2-ylmethyl Increased lipophilicity (methyl)
3,4-Difluoro-N-(2-fluorobenzyl)aniline C₁₃H₁₀F₃N 249.23 3,4-difluoro 2-fluorobenzyl Three fluorines, high lipophilicity
3,4-Difluoro-N-[1-(furan-2-yl)ethyl]aniline C₁₂H₁₁F₂NO 223.22 3,4-difluoro furan-ethyl Oxygen heterocycle, reduced basicity
Chlorinated Benzimidazole (Compound 2, ) C₁₉H₁₃ClN₄O 366.79 N/A Benzofused imidazole Chlorine substituent, fused aromatic system

Research Findings and Implications

Electronic and Solubility Profiles

  • The target compound’s 3,4-difluoroaniline moiety enhances electron withdrawal, stabilizing negative charges in intermediates during synthesis .
  • The imidazole group improves aqueous solubility compared to fluorobenzyl or furan-containing analogs, critical for drug delivery .

Biological Activity

3,4-Difluoro-N-(1H-imidazol-2-ylmethyl)aniline is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a difluorobenzene moiety linked to an imidazole ring through a methyl aniline group. The presence of fluorine atoms is known to enhance the lipophilicity and biological activity of organic compounds, making this structure particularly promising for pharmaceutical applications.

The biological activity of 3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, which is crucial for the inhibition of metalloproteins and enzymes. This property allows it to act as a potential inhibitor in biochemical assays.
  • Receptor Modulation : The compound may interact with specific receptors in biological systems, modulating their activity and leading to therapeutic effects. This interaction is particularly relevant in the context of cancer therapy and antimicrobial activities.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting that 3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline may also possess such properties .

Anticancer Activity

The compound has been explored for its anticancer potential, particularly in targeting apoptotic pathways. It has been suggested that compounds with similar structures can disrupt interactions between anti-apoptotic proteins (like Mcl-1) and pro-apoptotic factors, leading to increased cancer cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline. Key findings include:

  • Fluorine Substitution : The introduction of fluorine atoms at the 3 and 4 positions enhances the compound's binding affinity and selectivity towards biological targets .
  • Imidazole Ring Modifications : Variations in the imidazole structure can significantly influence the compound's ability to interact with target proteins, affecting its overall efficacy as an inhibitor or modulator .

Study on Anticancer Activity

A recent study investigated the effects of 3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline on cancer cell lines. The results demonstrated that the compound induced apoptosis in a dose-dependent manner, showing promise as a potential anticancer agent. The mechanism was linked to the inhibition of Mcl-1 protein interactions, which are critical for cell survival .

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial properties of related imidazole derivatives against various bacterial strains. The findings indicated that these compounds exhibited significant antibacterial activity, suggesting that 3,4-difluoro-N-(1H-imidazol-2-ylmethyl)aniline could be effective against resistant bacterial strains .

Q & A

Q. What challenges arise in purifying this compound, and how can they be mitigated?

  • Methodological Answer : Common issues include:
  • Co-elution with Byproducts : Use reverse-phase HPLC with acetonitrile/water gradients.
  • Low Crystallinity : Recrystallize from ethanol/water mixtures; add seeding crystals to induce nucleation.
  • Purity Validation : Combine TLC (Rf_f comparison) with elemental analysis and HRMS .

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